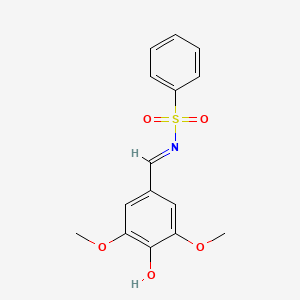

![molecular formula C23H23NO4 B2655037 (1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2375248-95-4](/img/structure/B2655037.png)

(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

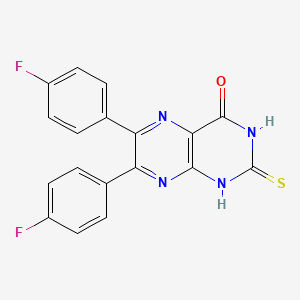

“(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid” is a chemical compound. Its IUPAC name is (9H-fluoren-9-yl)methyl (1R,3r,5S)-3- (hydroxymethyl)-8-azabicyclo [3.2.1]octane-8-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H25NO3/c25-13-15-11-16-9-10-17 (12-15)24 (16)23 (26)27-14-22-20-7-3-1-5-18 (20)19-6-2-4-8-21 (19)22/h1-8,15-17,22,25H,9-14H2/t15-,16+,17- .Physical and Chemical Properties Analysis

The molecular weight of this compound is 363.46 .Applications De Recherche Scientifique

Enabling New Peptidomimetics

The compound is utilized as a chiral building block in the synthesis of new δ-sugar amino acids, specifically (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid. This synthesis showcases its potential in accessing peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring. Such structures are significant for their ability to mimic dipeptide glycine-alanine, offering insights into the design of novel biomolecules with tailored biological activities (Defant et al., 2011).

Conformationally Constrained Dipeptide Isosteres

Research into bicycles derived from tartaric acid and α-amino acids led to the creation of a novel class of conformationally constrained dipeptide isosteres. These compounds, based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, highlight the compound's role in developing molecules that provide a rigid scaffold for the exploration of peptide structure and function (Guarna et al., 1999).

Synthesis of Bicyclic Pyrrolidine Derivatives

The compound serves as a precursor in the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, demonstrating its utility in asymmetric syntheses. These derivatives are important for their roles as chiral auxiliaries, enabling selective reactions that are fundamental in the development of pharmacologically active compounds (Martens & Lübben, 1991).

Structural Studies

Structural analyses of derivatives of the compound, such as α-hydroxyesters, shed light on the conformational preferences and stereochemistry of these molecules. Such studies are crucial for understanding the interactions and stability of these compounds in biological systems, providing a foundation for the design of more effective and selective drugs (Arias-Pérez et al., 2003).

Synthesis of Functionalized Templates

The compound is instrumental in the synthesis of 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids, serving as a basis for creating diverse molecules based on a highly functionalized rigid template. This underscores its role in facilitating the generation of compounds with specific biological functions, highlighting its versatility in medicinal chemistry (Bicknell & Hird, 1996).

Propriétés

IUPAC Name |

(1R,3R,5R)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)15-9-14-10-16(11-15)24(12-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14-,15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAKBWXUZCZTRX-BZUAXINKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H](C[C@@H]1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Phenylmethoxycarbonylamino)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2654956.png)

![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)

![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)